Chemical structure and physical properties of 5-Amino-1-methyl-4-nitrosopyrazole
Chemical structure and physical properties of 5-Amino-1-methyl-4-nitrosopyrazole
Comprehensive Technical Guide on 5-Amino-1-methyl-4-nitrosopyrazole: Structure, Properties, and Synthetic Utility
Executive Summary
5-Amino-1-methyl-4-nitrosopyrazole is a highly specialized heterocyclic intermediate predominantly utilized in the pharmaceutical industry for the development of advanced antimicrobial agents[1]. Characterized by a pyrazole core substituted with a methyl group at N1, an amino group at C5, and a nitroso group at C4, this compound serves as the critical precursor for synthesizing the complex pyrazolio side chains found in fifth-generation cephalosporins, most notably Ceftolozane[1][2]. This guide provides an in-depth analysis of its chemical properties, spectroscopic data, and the self-validating synthetic protocols required for its preparation and downstream application.
Chemical Structure and Electronic Properties
The pyrazole ring is an electron-rich heteroaromatic system. The presence of the electron-donating 5-amino group significantly increases the nucleophilicity of the C4 position, making it highly susceptible to electrophilic aromatic substitution[3].
Mechanistic Causality: The introduction of the nitroso (-NO) group at the C4 position is achieved via the nitrosonium ion (NO+). The resulting molecule exhibits a strong "push-pull" electronic effect between the electron-donating 5-amino group and the electron-withdrawing 4-nitroso group. This conjugation stabilizes the molecule but also imparts distinct physical properties, including a characteristic color profile and highly specific nuclear magnetic resonance (NMR) shifts[3][4].
Synthetic pathway from 5-amino-1-methylpyrazole to Ceftolozane.
Physical and Spectroscopic Properties
Understanding the physical and spectroscopic properties is crucial for validating the purity and structural integrity of the synthesized batch before downstream processing.
Table 1: Physical and Spectroscopic Data of 5-Amino-1-methyl-4-nitrosopyrazole
| Property | Value / Description |
| Molecular Formula | C4H6N4O |
| Molecular Weight | 126.12 g/mol |
| Appearance | Solid precipitate |
| 1H-NMR (DMSO-d6) | δ 3.51 - 3.59 (3H, s, N-CH3)[4][5] |
| 1H-NMR (DMSO-d6) | δ 8.07 - 8.17 (2H, brs, -NH2)[4][5] |
| 1H-NMR (DMSO-d6) | δ 8.51 (1H, s, Pyrazole C3-H)[4][5] |
| Mass Spectrometry | APCI-MS: m/z = 127 (M+H)+[6] |
Spectroscopic Causality:
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N-Methyl Protons: The N-methyl protons appear as a sharp singlet around 3.51–3.59 ppm due to the strong deshielding effect of the adjacent pyrazole nitrogen[4].
-
Amine Protons: The broad singlet at 8.07–8.17 ppm corresponds to the primary amine. Its broadness is attributed to the quadrupolar relaxation of the nitrogen atom and rapid intermolecular proton exchange[4][5].
-
C3 Proton: The highly deshielded singlet at 8.51 ppm represents the isolated C3 proton. It is shifted significantly downfield by the combined anisotropic effect of the aromatic ring current and the inductive electron-withdrawing nature of the adjacent nitroso group[4][5].
Synthetic Methodology: The Nitrosation Pathway
The synthesis of 5-amino-1-methyl-4-nitrosopyrazole is a classic example of controlled, regioselective electrophilic aromatic substitution.
Protocol 1: Synthesis via Nitrosation
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Dissolution: Suspend 100 g of 5-amino-1-methylpyrazole in 700 mL of distilled water. Add 86 mL of concentrated hydrochloric acid (HCl)[7].
-
Causality: HCl protonates the pyrazole, increasing its aqueous solubility, and provides the essential acidic medium required to generate nitrous acid (HONO) from sodium nitrite.
-
-
Temperature Control: Cool the reaction mixture to below 10 °C using an ice-salt bath[7].
-
Causality: Strict temperature control is mandatory. Nitrous acid is highly unstable at room temperature and decomposes into nitrogen oxides. Furthermore, maintaining < 10 °C prevents the primary amine at C5 from undergoing unwanted diazotization, ensuring strictly regioselective nitrosation at C4[2].
-
-
Electrophilic Addition: Prepare a solution of 63.9 g of sodium nitrite (NaNO2) in 200 mL of water. Add this dropwise to the acidic pyrazole solution while maintaining the internal temperature at 5 °C[7].
-
Causality: Dropwise addition prevents localized exothermic spikes, maintaining a steady, low concentration of the highly reactive nitrosonium ion (NO+).
-
-
Maturation: Stir the reaction mixture at 5 °C for 30 minutes to ensure complete electrophilic conversion[7].
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash with cold water and dry in vacuo to yield 5-amino-1-methyl-4-nitrosopyrazole (approx. 117 g yield)[4][7].
Experimental workflow for the nitrosation of 5-amino-1-methylpyrazole.
Downstream Application: Reduction to 4,5-Diaminopyrazole
The primary utility of 5-amino-1-methyl-4-nitrosopyrazole lies in its reduction to 4,5-diamino-1-methylpyrazole, an essential building block for the pyrazolio side chain of Ceftolozane[1][2].
Protocol 2: Catalytic Hydrogenation
-
Suspension: Suspend 117 g of 5-amino-1-methyl-4-nitrosopyrazole in a high-pressure reaction vessel. Add 91 g of sulfuric acid and 58 g of 10% Palladium on Carbon (Pd/C)[8].
-
Hydrogenation: Purge the vessel with inert gas (N2 or Ar), then introduce hydrogen gas under balloon pressure. Stir vigorously for 10 hours[8].
-
Causality: Pd/C provides a mild, heterogeneous catalytic surface that selectively reduces the nitroso group (-NO) to an amine (-NH2) without cleaving the pyrazole ring. The addition of sulfuric acid is critical; the highly basic 4,5-diaminopyrazole product is prone to rapid air oxidation. Sulfuric acid immediately protonates the newly formed diamines, precipitating them as a stable sulfate salt and preventing catalyst poisoning by free amines[8].
-
-
Workup: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo[8].
-
Crystallization: Add 2.3 L of isopropyl alcohol to the concentrate and stir for 1 hour[8].
-
Causality: Isopropyl alcohol acts as an anti-solvent, drastically decreasing the solubility of the diamine sulfate salt in the aqueous mixture, thereby driving the crystallization process for high-yield recovery.
-
-
Final Isolation: Collect the precipitated 4,5-diamino-1-methylpyrazole sulfate salt by filtration and dry thoroughly[8].
References
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- Approved antibacterial drugs in the last 10 years: from the bench to the clinic. Source: Explorationpub.com.
- Recent developments in aminopyrazole chemistry. Source: Arkivoc.
- Approved antibacterial drugs in the last 10 years: from the bench to the clinic - Open Exploration Publishing. Source: Explorationpub.com.
- -k \ J. CH G2 (S R3 - Googleapis.com (Mass Spec Data). Source: Googleapis.com.
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